molecular formula C11H16OS B4564588 5-phenoxy-1-pentanethiol

5-phenoxy-1-pentanethiol

Cat. No.: B4564588
M. Wt: 196.31 g/mol
InChI Key: UHCWCKQRZLBYPU-UHFFFAOYSA-N
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Description

5-Phenoxy-1-pentanethiol (hypothetical structure: C₁₁H₁₆OS, molar mass 196.31 g/mol) is an organosulfur compound featuring a phenoxy group (-OPh) at the fifth carbon and a thiol (-SH) group at the terminal position of a pentane chain. Thiols like 5-phenoxy-1-pentanethiol are critical in organic synthesis, material science, and coordination chemistry due to their nucleophilicity and ability to form disulfide bonds .

Properties

IUPAC Name

5-phenoxypentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c13-10-6-2-5-9-12-11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCWCKQRZLBYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Phenoxy-1-pentanol (CAS 16654-52-7)

  • Functional Groups : Replaces the thiol (-SH) with a hydroxyl (-OH) group.
  • Physicochemical Properties :
    • Higher polarity compared to the thiol analog due to the -OH group, leading to increased solubility in polar solvents.
    • Reduced acidity (pKa ~16–19 for alcohols vs. ~10–12 for thiols), making it less reactive in acid-base or redox reactions .
  • Applications : Likely used as a solvent intermediate or in polymer synthesis, whereas thiols are preferred for metal coordination or crosslinking.

5-Diethylamino-1-pentanol (CAS not specified)

  • Functional Groups: Features a diethylamino (-N(C₂H₅)₂) group instead of phenoxy.
  • Reactivity: The amino group imparts basicity, enabling protonation in acidic environments, unlike the electron-rich phenoxy group in 5-phenoxy-1-pentanethiol.

1-Phenyltetrazole-5-thiol (CAS not specified)

  • Functional Groups : Combines a phenyl group with a tetrazole ring and a thiol (-SH).
  • Acidity: The thiol in this compound is highly acidic (pKa ~4–5) due to the electron-withdrawing tetrazole ring, compared to the milder acidity of aliphatic thiols like 5-phenoxy-1-pentanethiol (pKa ~10) .
  • Applications : Widely used as a corrosion inhibitor or ligand in coordination chemistry, leveraging its strong metal-binding affinity.

Data Table: Key Properties of Compared Compounds

Compound CAS Molecular Formula Molar Mass (g/mol) Functional Groups Key Properties/Applications
5-Phenoxy-1-pentanethiol Not available C₁₁H₁₆OS 196.31 Phenoxy, Thiol High nucleophilicity; metal coordination
5-Phenoxy-1-pentanol 16654-52-7 C₁₁H₁₆O₂ 180.24 Phenoxy, Alcohol Solvent intermediate; moderate reactivity
5-Diethylamino-1-pentanol Not available C₉H₂₁NO 159.27 Diethylamino, Alcohol SVHC-listed; potential toxicity
1-Phenyltetrazole-5-thiol Not available C₇H₆N₄S 178.22 Phenyl, Tetrazole, Thiol High acidity; corrosion inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-phenoxy-1-pentanethiol
Reactant of Route 2
Reactant of Route 2
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